3-(Cyclohexylmethyl)pyrrolidine hydrochloride
Overview
Description
3-(Cyclohexylmethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of secondary amines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyclohexylmethyl group. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Alkylation of Pyrrolidine: Another method is the alkylation of pyrrolidine with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Strong bases such as potassium tert-butoxide (KOtBu) and alkyl halides like cyclohexylmethyl chloride.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
3-(Cyclohexylmethyl)pyrrolidine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclohexylmethyl)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, influencing biological processes. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
3-(Cyclohexylmethyl)pyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Pyrrolidine: A simpler cyclic amine without the cyclohexylmethyl group.
N-Cyclohexyl methylone: A substituted cathinone with psychoactive properties.
Cyclohexylmethanol: A cyclohexane ring functionalized with an alcohol group.
Each of these compounds has distinct structural features and applications, making this compound unique in its own right.
Properties
IUPAC Name |
3-(cyclohexylmethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAFUXONMCXOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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